Naphthalen-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a naphthalene ring, a quinoline ring, and two bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carboxylate esters.
Scientific Research Applications
Naphthalen-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl succinamic acid 2-(4-bromophenyl)-2-oxo-ethyl ester
- Ethyl 6-methyl-4-(naphthalen-2-yl)quinoline-2-carboxylate
Uniqueness
Naphthalen-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H15Br2NO2 |
---|---|
Molecular Weight |
533.2 g/mol |
IUPAC Name |
naphthalen-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H15Br2NO2/c27-19-8-5-17(6-9-19)25-15-23(22-14-20(28)10-12-24(22)29-25)26(30)31-21-11-7-16-3-1-2-4-18(16)13-21/h1-15H |
InChI Key |
GTHXKJQURWBQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.